Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
Overview
Description
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S. It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted methanesulfonamide compounds .
Scientific Research Applications
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-[2-[ethyl(m-toluidino)]ethyl]-: This compound has a similar structure but lacks the nitroso group.
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is unique due to its specific substitution pattern and the presence of both methanesulfonamide and nitroso groups.
Properties
IUPAC Name |
N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQURWIJAIIPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042134 | |
Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042134 | |
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Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000007 [mmHg] | |
Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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CAS No. |
56046-62-9 | |
Record name | N-[2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56046-62-9 | |
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Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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Record name | N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulphonamide | |
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Record name | 4-NITROSO-N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EXN6025MX | |
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Record name | N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-METHANESULFONAMIDE | |
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